5-Ethylthiophene-3-carbaldehyde
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Overview
Description
5-Ethylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group at the 5-position and an aldehyde group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the aldehyde group at the 3-position . Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-Ethylthiophene-3-carboxylic acid.
Reduction: 5-Ethylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . In material science, its electronic properties are exploited in the design of organic semiconductors and other advanced materials .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
5-Methylthiophene-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
2,5-Dimethylthiophene: Lacks the aldehyde group but has two methyl groups at the 2- and 5-positions.
Uniqueness: The presence of the aldehyde group at the 3-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-ethylthiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-7-3-6(4-8)5-9-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMACIVCCVPYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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